molecular formula C9H8N2O3S B11811289 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B11811289
M. Wt: 224.24 g/mol
InChI Key: JBUKYXHNWOZWTB-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with methoxy, pyrazolyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methoxy and pyrazolyl groups. The carboxylic acid group is usually introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The pyrazolyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyrazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiophene-2-carboxylic acid showed potent activity against various bacteria, including Escherichia coli and Staphylococcus aureus . Specifically, 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid has been evaluated for its potential as an antibacterial agent.

Case Study: Antibacterial Evaluation

  • Methodology : The compound was tested against a range of bacterial strains using the disc diffusion method.
  • Results : The compound exhibited significant inhibition zones, comparable to established antibiotics, indicating its potential as a new antibacterial agent .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that derivatives of thiophene-based compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Case Study: Anticancer Activity

  • Methodology : Various concentrations of the compound were tested on cancer cell lines to determine the IC50 values.
  • Results : Compounds similar to this compound showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong antiproliferative activity .

Agricultural Applications

The compound's potential as a pesticide or herbicide is under exploration due to its biological activity against plant pathogens. The structural characteristics of thiophenes contribute to their effectiveness in agricultural applications.

Case Study: Fungicidal Activity

  • Methodology : Field trials were conducted to evaluate the efficacy of the compound against common agricultural fungal pathogens.
  • Results : The compound demonstrated a significant reduction in fungal growth compared to untreated controls, suggesting its utility as an agricultural fungicide .

Material Science Applications

In material science, compounds with thiophene structures are being explored for their electronic properties. Research indicates that thiophene derivatives can be utilized in organic photovoltaics and organic light-emitting diodes (OLEDs).

Case Study: Electronic Properties

  • Methodology : The electronic properties of the compound were assessed through various spectroscopic techniques.
  • Results : Findings suggest that the incorporation of pyrazole into thiophene enhances charge mobility, making it suitable for applications in organic electronics .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentSignificant inhibition against bacteria
Anticancer ActivityIC50 values between 1.9 - 7.52 µg/mL
AgricultureFungicideEffective against fungal pathogens
Material ScienceOrganic ElectronicsEnhanced charge mobility

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-aldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy, pyrazolyl, and carboxylic acid groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Biological Activity

3-Methoxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid (CAS Number: 120715-43-7) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₃S. The compound features a thiophene ring substituted with a methoxy group and a pyrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight224.24 g/mol
Melting PointNot Available
SolubilityNot Specified
CAS Number120715-43-7

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various pyrazole derivatives demonstrated their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) using the MTT assay for cell viability .

Case Study : In vitro tests showed that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases, which are crucial in programmed cell death .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. In experiments, compounds similar to this compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

Research into related compounds has revealed promising antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as new antibacterial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth; apoptosis induction
Anti-inflammatoryReduced cytokine production; inhibition of NO synthesis
AntimicrobialEffective against bacterial strains

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB, which is critical in inflammation and cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can selectively induce cell death in malignant cells.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

3-methoxy-5-pyrazol-1-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-14-6-5-7(11-4-2-3-10-11)15-8(6)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

JBUKYXHNWOZWTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)N2C=CC=N2)C(=O)O

Origin of Product

United States

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